(2-(1H-Pyrazol-1-yl)phenyl)boronic acid
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Description
“(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O2 . It has a molecular weight of 187.99 . The compound is typically a white solid .
Synthesis Analysis
While specific synthesis methods for “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” were not found in the search results, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method that allows for the formation of carbon-carbon bonds .Molecular Structure Analysis
The InChI code for “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which is a key process in organic synthesis .Physical And Chemical Properties Analysis
“(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a white solid . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H .Scientific Research Applications
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are related to pyrazolyl phenyl boronic acid, illustrates its role as a privileged scaffold in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting its significance in heterocyclic and dyes synthesis due to its unique reactivity under mild conditions (Gomaa & Ali, 2020).
Organometallic Chemistry
The review on polypyrazolates of heavier group 13 and 14 elements showcases the extensive research on polypyrazolylgallates and their complexes with transition metals. These studies underline the organometallic applications of pyrazolyl boronic acids and their analogs, demonstrating their utility in synthesizing complex metallo-organic structures (Muñoz-Hernández & Montiel-Palma, 2009).
Boronic Acid-Based Sensors
Boronic acid sensors, particularly those with double recognition sites, have seen significant development. These sensors, including diboronic acids and monoboronic acids with additional binding groups, exhibit improved affinity and selectivity towards carbohydrates, catecholamines, ions, and hydrogen peroxide. This advancement is attributed to the synergistic action of double recognition sites, which enhance the sensor's performance (Bian et al., 2019).
properties
IUPAC Name |
(2-pyrazol-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVJVONZOSLZNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C=CC=N2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391180 |
Source
|
Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Pyrazol-1-yl)phenyl)boronic acid | |
CAS RN |
628692-18-2 |
Source
|
Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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